2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), a sulfanyl group (-SH), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, for example, would add a degree of rigidity to the molecule, while the various functional groups could participate in intermolecular interactions such as hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the size and shape of the molecule could influence its melting point and boiling point .Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Agents Synthesis : Compounds similar to the requested chemical structure have been synthesized for potential use as antimicrobial agents. For example, derivatives involving 1,2,4-triazole ring systems have shown antimicrobial activity against pathogenic bacterial and fungal strains. This includes research on compounds like 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and its Schiff bases, indicating moderate activity against bacteria and fungi (Sah, Bidawat, Seth, & Gharu, 2014).
Spectroscopic Characterization and Molecular Interactions
- Vibrational Spectroscopic Signatures : Investigations into the vibrational spectroscopic signatures of similar compounds have been performed to understand their molecular interactions and stability. Research utilizing density functional theory has provided insights into the stereo-electronic interactions and stability of these compounds through natural bond orbital analysis and vibrational spectral analysis (Jenepha Mary, Pradhan, & James, 2022).
Radiosynthesis and Herbicide Development
- Radiosynthesis for Herbicide Studies : There's also research into the radiosynthesis of compounds like chloroacetanilide herbicides for studying their metabolism and mode of action. This involves creating high-specific-activity compounds for scientific research, particularly in understanding the environmental and biological impacts of herbicides (Latli & Casida, 1995).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Studies : Research has also focused on synthesizing and characterizing N-substituted sulfanilamide derivatives for their antimicrobial and antifungal properties. This includes evaluating their thermal properties and understanding their structural impacts on biological activity (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-12(18)7-4-8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-5-2-3-6-13(11)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVXALQSMIBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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